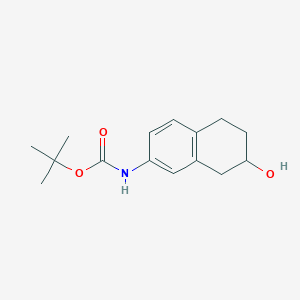
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of a trifluoromethyl group and a phenyl ring attached to the piperazine core makes it a valuable compound in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable piperazine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-Methyl-3-(trifluoromethyl)piperazine: Similar in structure but with a methyl group instead of a phenyl group.
(2R,3R)-2-Phenyl-3-(difluoromethyl)piperazine: Similar but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine lies in its combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl ring contributes to specific binding interactions with biological targets .
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(2R,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
PPEANHHBJZXYNL-NXEZZACHSA-N |
Isomerische SMILES |
C1CN[C@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)



![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)



